Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Read-Across Approach: Direct toxicological data for 1-(2,3-Dichlorophenyl)urea is limited in publicly available literature. Therefore, this guide employs a read-across approach, primarily utilizing data from its close structural analog, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron), a widely studied herbicide. This approach is based on the principle that structurally similar chemicals are likely to have similar toxicological properties. However, it is crucial to acknowledge that the difference in the chlorine substitution pattern on the phenyl ring (2,3- vs. 3,4-) may influence the compound's metabolic fate and toxicological profile. This guide will clearly delineate when data is specific to a surrogate compound.
Introduction and Physicochemical Properties
1-(2,3-Dichlorophenyl)urea belongs to the phenylurea class of compounds, a group known for its herbicidal activity. Understanding the toxicological profile of this specific isomer is crucial for researchers, scientists, and drug development professionals who may encounter it as a synthetic intermediate, a potential agrochemical candidate, or an environmental contaminant. Phenylurea herbicides typically act by inhibiting photosynthesis.[1]
Physicochemical Properties:
While specific experimental data for 1-(2,3-Dichlorophenyl)urea is scarce, we can infer its general properties based on related dichlorophenyl urea compounds. These compounds are generally white, crystalline solids with low water solubility.
Table 1: Physicochemical Properties of Dichlorophenyl Urea Analogs
| Property | 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) | (3,4-dichlorophenyl)urea |
| Molecular Formula | C₉H₁₀Cl₂N₂O | C₇H₆Cl₂N₂O |
| Molecular Weight | 233.09 g/mol | 205.04 g/mol [2] |
| Melting Point | 158-159 °C | Not available |
| Water Solubility | 42 mg/L at 25 °C | Low (inferred) |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | 2.6[2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of 1-(2,3-Dichlorophenyl)urea have not been specifically studied. However, data from Diuron provides a likely model for its ADME profile.
Following oral exposure, Diuron is readily absorbed from the gastrointestinal tract. It is distributed throughout the body, with the highest concentrations typically found in the liver and kidneys. Metabolism of Diuron primarily involves N-demethylation and hydroxylation of the phenyl ring. The primary metabolites of Diuron include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichloroaniline (DCA). These metabolites, particularly DCA, may contribute to the overall toxicity of the parent compound.[3][4] Excretion occurs mainly through the urine.[5]
dot
graph TD;
A[Oral Ingestion of 1-(2,3-Dichlorophenyl)urea] --> B{Gastrointestinal Tract};
B --> C[Absorption into Bloodstream];
C --> D{Distribution to Tissues};
D --> E[Liver];
D --> F[Kidneys];
D --> G[Other Tissues];
E --> H{Metabolism};
H --> I[Metabolite 1: 2,3-Dichlorophenylurea];
H --> J[Metabolite 2: 2,3-Dichloroaniline];
C --> K[Excretion];
F --> K;
I --> K;
J --> K;
K --> L[Urine];
K --> M[Feces];
end
Caption: Postulated toxicokinetic pathway of 1-(2,3-Dichlorophenyl)urea.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single or multiple doses of a substance within 24 hours.
Table 2: Acute Toxicity of Diuron
| Endpoint | Species | Value | Toxicity Category | Reference |
| Oral LD₅₀ | Rat | 3400 mg/kg | III (Slightly toxic) | [5] |
| Dermal LD₅₀ | Rabbit | > 5000 mg/kg | IV (Practically non-toxic) | [6] |
| Inhalation LC₅₀ | Rat | > 5 mg/L | III (Slightly toxic) | [6] |
| Eye Irritation | Rabbit | Mild irritant | - | [6] |
| Skin Irritation | Rabbit | Slight irritant | - | [6] |
Signs of acute toxicity at high doses of Diuron in animals include sedation, ataxia, and irritation of mucous membranes.[7]
Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.[6][7]
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise manner. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Procedure:
-
A group of three animals is dosed at the selected starting dose.
-
If no mortality occurs, the next higher dose level is used in another group of three animals.
-
If mortality occurs, the next lower dose level is used.
-
The test is stopped when a dose level that causes mortality is identified, or when no mortality is observed at the highest dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
dot
graph TD;
A[Start] --> B{Select Starting Dose Level};
B --> C[Dose 3 Animals];
C --> D{Observe for 14 Days};
D --> E{Mortality?};
E -- Yes --> F[Stop or Test Lower Dose];
E -- No --> G[Test Higher Dose];
G --> C;
F --> H[Classify Toxicity];
G -- No Higher Dose --> H;
end
Caption: Workflow for OECD Test Guideline 423.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a longer period.
In a 90-day oral toxicity study in rats, Diuron produced effects on the blood (hemolytic anemia), spleen, and liver at higher doses. The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 2.5 mg/kg/day.[8] In a two-year chronic feeding study in rats, the NOAEL was established at 25 ppm (approximately 1.25 mg/kg/day).[6]
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)
This study provides information on the major toxic effects, target organs, and the possibility of accumulation.[9][10][11]
-
Test Animals: Young, healthy adult rodents (usually rats) are used.
-
Dose Groups: At least three dose levels and a control group are used, with at least 10 males and 10 females per group.
-
Dose Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurements of body weight and food consumption.
-
Detailed clinical examinations at regular intervals.
-
Hematology and clinical biochemistry at the end of the study.
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weights of major organs are recorded.
-
Histopathological examination of a comprehensive set of tissues from the control and high-dose groups, and any tissues with gross abnormalities from all groups.
Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material.
Diuron has been tested in a variety of in vitro and in vivo genotoxicity assays. The results have been predominantly negative, suggesting that Diuron is not likely to be genotoxic.[5][7]
Table 3: Genotoxicity Profile of Diuron
| Assay | Test System | Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | Negative | [7] |
| In vitro Mammalian Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Negative | [7] |
| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Negative | [7] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6][12][13][14]
-
Test Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Procedure:
-
Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
Diuron has been classified by the U.S. EPA as a "likely human carcinogen" based on evidence of bladder tumors in rats and mammary gland tumors in mice at high doses.[15][16] However, the mechanism of tumor formation is considered to be non-genotoxic and may involve chronic irritation and cell proliferation, which may not be directly relevant to humans at low exposure levels.[17]
Experimental Protocol: Carcinogenicity Studies (OECD Test Guideline 451)
These are long-term studies, typically lasting for the majority of the lifespan of the test animals.[7][15][18][19][20]
-
Test Animals: Typically rats and mice are used.
-
Dose Groups: At least three dose levels and a control group are used, with at least 50 males and 50 females per group.
-
Dose Administration: The test substance is administered for a major portion of the animal's lifespan (e.g., 24 months for rats).
-
Observations:
-
Pathology:
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproduction and normal development.
In a two-generation reproduction study in rats, Diuron did not show specific effects on fertility. However, at high doses, parental toxicity and decreased offspring body weight were observed.[7] Developmental toxicity studies in rats have shown effects such as delayed ossification and wavy ribs at maternally toxic doses.[5][7]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD Test Guideline 416)
This study evaluates the effects of a substance on all phases of the reproductive cycle.[8][21][22][23]
-
Test Animals: Male and female rats (P generation).
-
Dose Administration: The test substance is administered to the P generation before mating, during mating, gestation, and lactation.
-
F1 Generation: The offspring (F1 generation) are then selected and dosed with the test substance through their maturation, mating, and production of an F2 generation.
-
Endpoints:
-
Parental Animals: Mating performance, fertility, gestation length, and general toxicity.
-
Offspring: Viability, growth, development, and reproductive performance of the F1 generation.
-
Pathology: Gross and histopathological examination of reproductive organs and other tissues.
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD Test Guideline 414)
This study assesses the effects of exposure during pregnancy on the developing fetus.[3][5][24][25][26]
-
Test Animals: Pregnant female animals (usually rats or rabbits).
-
Dose Administration: The test substance is administered daily during the period of organogenesis.
-
Observations:
-
Maternal clinical signs, body weight, and food consumption.
-
At the end of gestation, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Safety Profile and Risk Assessment
Based on the available data for Diuron and other dichlorophenyl ureas, 1-(2,3-Dichlorophenyl)urea is expected to have a low to moderate acute toxicity profile. The primary concerns with repeated exposure are likely to be effects on the blood, spleen, and liver. While there is evidence of carcinogenicity for Diuron in rodents at high doses, the relevance to humans at low exposure levels is debatable due to the proposed non-genotoxic mechanism. The genotoxic potential is considered to be low. Reproductive and developmental effects have been observed, but typically at doses that also cause maternal toxicity.
For a comprehensive risk assessment of 1-(2,3-Dichlorophenyl)urea, further studies specific to this isomer would be necessary to confirm the toxicological profile and establish accurate no-observed-adverse-effect levels (NOAELs) for various endpoints.
Conclusion
This in-depth technical guide provides a comprehensive overview of the anticipated toxicological data and safety profile of 1-(2,3-Dichlorophenyl)urea, primarily through a read-across approach from its well-studied analog, Diuron. While this approach provides a valuable preliminary assessment, it is imperative that any significant use or production of 1-(2,3-Dichlorophenyl)urea be preceded by a full battery of toxicological tests to definitively characterize its specific hazard profile. The experimental protocols outlined in this guide, based on internationally recognized OECD and EPA guidelines, provide a framework for such a comprehensive evaluation.
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